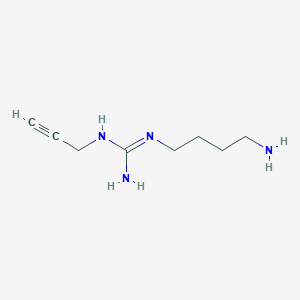

1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

623580-10-9 |

|---|---|

Molecular Formula |

C8H16N4 |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

2-(4-aminobutyl)-1-prop-2-ynylguanidine |

InChI |

InChI=1S/C8H16N4/c1-2-6-11-8(10)12-7-4-3-5-9/h1H,3-7,9H2,(H3,10,11,12) |

InChI Key |

AQGUAGNTKCUCHX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=NCCCCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Aminobutyl 3 Prop 2 Ynyl Guanidine

Established Synthetic Pathways for Guanidine (B92328) Scaffolds

The synthesis of guanidine-containing molecules is a well-developed field in organic chemistry, driven by the prevalence of the guanidinium (B1211019) group in natural products, pharmaceuticals, and organocatalysis. rsc.org The construction of the guanidine core typically involves the reaction of an amine with a suitable guanylating agent.

Guanidination Reactions for Primary Amine Precursors

The most direct method for forming a guanidine is through the guanylation of a primary amine. This transformation involves the addition of an amine nucleophile to an electrophilic carbon atom that is double-bonded to a nitrogen atom. A variety of reagents have been developed to facilitate this process, each with its own advantages regarding reactivity, stability, and functional group tolerance. rsc.orgorganic-chemistry.org

Common strategies include:

Reaction with Cyanamides : The addition of an amine to a cyanamide (B42294), often catalyzed by a Lewis acid, is a fundamental method for producing substituted guanidines. google.com

Use of O-Methylisourea : This reagent readily reacts with primary amines at alkaline pH to form the corresponding guanidine. nih.govsigmaaldrich.com It is a classic method often used to convert lysine (B10760008) residues in peptides to homoarginine. nih.gov

Carbodiimide Addition : The direct addition of amines to carbodiimides can form guanidines. While aliphatic amines may react under harsh conditions, the reaction with less nucleophilic aromatic amines often requires catalysis. rsc.orgacs.org

Modern Guanylating Agents : More sophisticated reagents have been developed for milder and more efficient reactions. These include pyrazole-1-carboxamidines and various N,N'-diprotected S-methylisothioureas or triflylguanidines, which offer controlled reactivity and are suitable for complex molecule synthesis. rsc.orgrsc.org

A selection of common guanylating reagents is summarized in the table below.

| Reagent Class | Example | Key Features |

| Cyanamides | Monosubstituted Cyanamide | Requires activation (e.g., with acid) or harsh conditions. google.com |

| Isoureas/Isothioureas | O-Methylisourea, S-Methylisothiourea | Common, effective for primary amines; often requires basic conditions. rsc.orgsigmaaldrich.com |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Highly reactive; can require catalysis for less nucleophilic amines. acs.org |

| Pyrazole-based Reagents | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Mild, efficient, and widely used in modern synthesis for protected guanidines. nih.gov |

Strategies for Incorporating Alkyne Functionality

The prop-2-ynyl group, featuring a terminal alkyne, is a valuable functional handle in medicinal chemistry and chemical biology. Its inclusion allows for subsequent modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. nih.gov

The incorporation of this alkyne can be achieved through several synthetic strategies:

Starting with an Alkyne-Containing Amine : The most straightforward approach involves using propargylamine (B41283) (prop-2-yn-1-amine) as a building block. This amine can be reacted with a suitable reagent to form a guanylating agent that already contains the alkyne moiety.

Alkylation with a Propargyl Halide : An existing guanidine or a precursor can be alkylated using propargyl bromide or chloride. This approach can be effective but may suffer from selectivity issues, such as over-alkylation or reaction at the wrong nitrogen atom, unless appropriate protecting groups are used.

Cross-Coupling Reactions : While more complex, transition-metal-catalyzed reactions like the Sonogashira coupling could be envisioned to form the alkyne bond on a pre-existing scaffold, though this is less common for simple propargyl groups. acs.org

The biosynthesis of natural products containing alkynes often involves complex enzymatic pathways that perform oxidative transformations on fatty acid or amino acid precursors. nih.gov Synthetic chemists often draw inspiration from these pathways to devise efficient chemical routes. nih.gov

Targeted Synthesis of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine

While specific literature on the synthesis of this compound is scarce, a logical synthetic route can be designed based on established methodologies for analogous N,N'-disubstituted guanidines. mdpi.comresearchgate.net The synthesis requires careful planning to ensure correct regioselectivity, highlighting the importance of stepwise approaches and the use of protecting groups.

Stepwise Synthesis Approaches for the Guanidine Backbone

A robust synthesis would likely proceed by first constructing the guanidine from two distinct amine precursors, one providing the aminobutyl backbone and the other providing the propargyl group. A plausible two-step strategy is outlined below:

Preparation of a Propargyl-Substituted Guanylating Agent: The synthesis would begin with propargylamine. This primary amine can be converted into a more electrophilic species suitable for guanylating another amine. A common method is to react it with a reagent like N,N'-di-Boc-S-methylisothiourea. This reaction would yield N,N'-di-Boc-N''-propargylguanidine, a stable and reactive guanylating agent.

Guanidination of a Protected Diamine: The second component is the aminobutyl moiety, which must be selectively protected. Commercially available N-Boc-1,4-butanediamine is an ideal starting material. mdpi.com The free primary amine of this protected diamine can then be reacted with the propargyl-guanidinylating agent prepared in the first step. This key reaction forms the fully protected guanidine backbone. Subsequent removal of the protecting groups (e.g., the Boc groups) under acidic conditions would yield the final target compound. nih.govmdpi.com This stepwise approach ensures that the propargyl and aminobutyl groups are added to specific positions on the guanidine nitrogen atoms.

Protecting Group Strategies in Complex Guanidine Synthesis

The synthesis of a multisubstituted, unsymmetrical guanidine like this compound is unfeasible without a carefully planned protecting group strategy. The high nucleophilicity and basicity of the guanidine functional group, along with the presence of a second primary amine, necessitate orthogonal protection. nih.gov

Amine Protection : The primary amine of the 1,4-butanediamine fragment must be masked to prevent it from reacting with the guanylating agent. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic or neutral conditions often used for guanidination but is readily cleaved with acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis. mdpi.com

Guanidine Protection : The guanidine group itself is often protected during synthesis to modulate its reactivity and solubility. Common protecting groups for guanidines include Boc and benzyloxycarbonyl (Cbz) . nih.gov Using two Boc groups on the guanylating agent (e.g., N,N'-di-Boc-N''-propargylguanidine) serves to activate the reagent and protect the resulting guanidine. These groups can be removed simultaneously with the Boc group on the aminobutyl chain during the final acid-mediated deprotection step. nih.gov

The table below summarizes key protecting groups relevant to this synthesis.

| Protecting Group | Structure | Target Functionality | Cleavage Conditions | Citation |

| tert-Butyloxycarbonyl (Boc) | -(C=O)OC(CH₃)₃ | Primary Amine, Guanidine | Strong Acid (e.g., TFA) | mdpi.com |

| Benzyloxycarbonyl (Cbz) | -(C=O)OCH₂C₆H₅ | Guanidine | Hydrogenolysis (H₂, Pd/C) | nih.gov |

| Trifluoroacetyl (TFAc) | -(C=O)CF₃ | Guanidine | Mild Base (e.g., K₂CO₃ in MeOH) | nih.gov |

Optimization of Reaction Conditions and Yields

The efficiency of the key guanidination step is highly dependent on the reaction conditions. Optimization of these parameters is crucial to maximize the yield and purity of the desired product. researchgate.net Key variables include the choice of solvent, base, temperature, and reaction time.

For the proposed reaction of N-Boc-1,4-butanediamine with a propargyl-guanidinylating agent, typical conditions found in the literature for similar transformations would serve as a starting point. mdpi.com For example, the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). mdpi.comresearchgate.net A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to scavenge any acid formed during the reaction. mdpi.com Heating is frequently required to drive the reaction to completion, with temperatures ranging from room temperature to 80 °C or higher, and reaction times can vary from a few hours to over a day. mdpi.comresearchgate.net

The following interactive table illustrates how reaction parameters might be varied to optimize the yield of a representative guanidination reaction, based on general findings in the field. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies

The unique trifunctional nature of this compound, featuring a primary amine, a guanidine group, and a terminal alkyne, offers a versatile platform for a wide array of chemical modifications. These functional groups can be selectively addressed to generate a diverse library of derivatives for various research applications, from pharmacological tool compounds to biochemical probes.

The primary amino group on the butyl chain is a key site for derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties or to attach it to other molecular scaffolds. Standard amine chemistry can be employed, although careful selection of reaction conditions is often necessary to avoid side reactions with the nucleophilic guanidine group or the terminal alkyne.

Common modifications include acylation, sulfonylation, and alkylation. For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities. In the design of inhibitors for enzymes like SMYD3, reactive groups such as a 2-chloroethanoyl moiety have been attached to amine scaffolds to create covalent probes that target specific cysteine residues in protein binding pockets. uniba.it Similarly, functionalization of primary or secondary amines with various sulfonyl chlorides can yield sulfonamides, a modification that has been used to explore structure-activity relationships in dopamine (B1211576) receptor ligands. ebi.ac.uk

The synthesis of related guanidine-containing molecules has often involved the use of protecting groups on the amine to ensure selective reaction at other sites. For example, in the synthesis of N-(4-aminobutyl)-N′-(2-methoxyethyl)guanidine, a potent enzyme inhibitor, the aminobutyl group was protected to facilitate the desired guanylation reaction. researchgate.net This highlights that for selective modification of the aminobutyl moiety in this compound, orthogonal protection strategies may be required, particularly if the desired reaction conditions are harsh. The table below summarizes potential modifications to the aminobutyl group.

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides, Activated Esters | Amide | Modulation of polarity, introduction of reactive "warheads". uniba.it |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Bioisosteric replacement, modulation of binding affinity. ebi.ac.uk |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Secondary or Tertiary Amine | Introduction of alkyl substituents for steric and electronic tuning. |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amine | Attachment of linkers or other functional probes. |

The terminal prop-2-ynyl group is an exceptionally useful handle for covalent modification via "click chemistry". wikipedia.org This class of reactions is known for being highly efficient, selective, and biocompatible. sigmaaldrich.comnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. sigmaaldrich.comorganic-chemistry.org This reaction is highly specific, proceeds under mild, often aqueous conditions, and tolerates a wide variety of other functional groups, making it ideal for the late-stage functionalization of complex molecules. nih.govorganic-chemistry.org

In the context of this compound, the alkyne moiety allows the molecule to be "clicked" onto any substrate carrying a complementary azide group. This strategy is widely used to create bespoke research probes for chemical biology. For example, by reacting the compound with an azide-functionalized fluorescent dye, a fluorescent probe can be generated to visualize the localization of the compound's molecular target within cells. Similarly, conjugation with biotin-azide would create a probe for affinity purification and pull-down experiments, while attachment to a solid support could be used to create affinity chromatography media. The CuAAC reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org

| Azide-Containing Partner | Resulting Probe Type | Research Application |

|---|---|---|

| Fluorescent Dye-Azide (e.g., Azido-Coumarin) | Fluorescent Probe | Cellular imaging, fluorescence polarization assays. |

| Biotin-Azide | Affinity Probe | Target identification and validation via streptavidin pull-downs. clockss.org |

| Azido-Peptides or Proteins | Bioconjugate | Studying protein-small molecule interactions, targeted delivery. nih.gov |

| Azide-Functionalized Solid Support (e.g., Agarose Beads) | Affinity Matrix | Purification of target proteins from complex lysates. |

Isotopically labeled compounds are indispensable tools for studying metabolic pathways, reaction mechanisms, and pharmacokinetics, often in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov The synthesis of isotopic analogues of this compound can provide profound insights into its biological fate and mechanism of action.

A feasible strategy for producing labeled versions of this compound can be adapted from established methods for synthesizing labeled agmatine (B1664431) (1-(4-aminobutyl)guanidine). mdpi.com A robust two-step approach involves the guanylation of a protected diamine with a labeled cyanamide, followed by deprotection. mdpi.com To prepare an analogue of this compound labeled in the guanidine core, one could react N-propargyl-1,4-butanediamine with a cyanamide containing heavy isotopes, such as 13C and/or 15N. mdpi.com Subsequent purification would yield the desired labeled product.

Alternatively, labeling can be introduced into the aminobutyl backbone or the propargyl group by starting with isotopically labeled precursors. For example, using a labeled version of N-propargyl-1,4-butanediamine would place the isotopes specifically in the hydrocarbon chain. Tritium labeling can also be achieved, as demonstrated in the synthesis of a tritiated N(G)-propionylargininamide, which served as a valuable radioligand for receptor binding studies. nih.gov These labeled analogues can be used as internal standards for accurate quantification in complex biological samples or to trace the metabolic fate of the molecule in vitro and in vivo. mdpi.com

| Isotope(s) | Potential Labeled Precursor | Label Position | Primary Application |

|---|---|---|---|

| 13C, 15N | [13C, 15N2]-Cyanamide | Guanidine Carbon and Nitrogens | Mechanistic studies of guanidine-modifying enzymes, NMR studies. mdpi.com |

| 2H (D), 13C | Labeled 1,4-Butanediamine | Aminobutyl Chain | Pharmacokinetic (ADME) studies, metabolic fate analysis. |

| 3H (T) | Tritiated Propargyl Bromide | Propargyl Group | Radioligand binding assays, autoradiography. nih.gov |

| 13C, 15N | Labeled Agmatine | Guanidinium group and aminobutyl chain | Internal standard for mass spectrometry. mdpi.com |

Mechanistic Studies of Guanidine Reactivity and Catalysis

Fundamental Chemical Properties of Guanidines as Organic Bases

Guanidines are recognized as some of the strongest organic bases, a property that stems from the remarkable stability of their protonated form, the guanidinium (B1211019) cation. The parent compound, guanidine (B92328), has a pKa of 13.6, indicating that in aqueous solution, it exists almost exclusively as the guanidinium ion at neutral pH. acs.org This high basicity is attributed to the delocalization of the positive charge across the three nitrogen atoms through resonance, creating three equivalent and highly stable resonance structures. rsc.org This delocalization significantly stabilizes the conjugate acid, thereby making the parent guanidine a very strong base.

The basicity of guanidine derivatives is influenced by the nature of the substituents on the nitrogen atoms. For instance, the parent compound of the core of our subject molecule, agmatine (B1664431) (1-(4-aminobutyl)guanidine), has a predicted strongest basic pKa of 12.61. drugbank.com This value is a good estimate for the basicity of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine, as the electronic effect of the propargyl group on the distal nitrogen is not expected to drastically alter the inherent basicity of the guanidine core.

The general properties of guanidines are summarized in the table below.

| Property | Description | Source |

| Basicity | Guanidines are strong organic bases due to the resonance stabilization of the guanidinium cation. | acs.orgrsc.org |

| pKa | The pKa of the conjugate acid of guanidine is approximately 13.6. | acs.org |

| Structure of Conjugate Acid | The guanidinium cation is planar and symmetrical, with the positive charge delocalized over all three nitrogen atoms. | acs.org |

Role of Guanidinium Conjugate Acids in Catalytic Processes

The catalytic activity of guanidines is intrinsically linked to the properties of their conjugate acids, the guanidinium ions. These species can participate in catalytic cycles in several ways, primarily through nucleophilic catalysis and by engaging in hydrogen bonding interactions.

While often recognized for their basicity, guanidines can also act as potent nucleophilic catalysts. acs.orgresearchgate.net The nucleophilicity of the guanidine nitrogen can be harnessed in various organic transformations. The catalytic cycle typically involves the nucleophilic attack of the guanidine on an electrophilic substrate, forming a reactive intermediate that is more susceptible to subsequent reactions. This mode of catalysis has been observed in acyl transfer reactions, Morita-Baylis-Hillman reactions, and conjugate additions, among others. acs.org The efficiency of guanidines as nucleophilic catalysts is often superior to other common organocatalysts like 4-(dimethylamino)pyridine (DMAP). researchgate.net

Once protonated, the resulting guanidinium ion is an excellent hydrogen bond donor. This ability to form multiple hydrogen bonds is a key feature in its catalytic activity. The guanidinium ion can activate substrates by forming hydrogen bonds, thereby increasing their electrophilicity or orienting them for a favorable reaction. rsc.org It can act in a monofunctional manner, activating a single substrate, or as a bifunctional catalyst, interacting with both the nucleophile and the electrophile simultaneously. This dual activation can significantly accelerate reaction rates and influence stereoselectivity in asymmetric catalysis.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The guanidine moiety, as discussed, is strongly basic and nucleophilic. The primary aminobutyl side chain also possesses nucleophilic character. The prop-2-ynyl (propargyl) group is a particularly reactive functionality. N-propargylamines are known to undergo a variety of transformations, including cyclization reactions. researchgate.netnih.gov For instance, base-mediated cyclization of N-acylpropargylguanidines has been reported to yield substituted 2-aminoimidazoles. acs.orgnih.gov This suggests that under basic conditions, the propargyl group in this compound could potentially undergo intramolecular cyclization.

The kinetics of such a reaction would likely depend on the concentration of the base used to deprotonate the terminal alkyne and the temperature. Thermodynamic considerations would favor the formation of a stable heterocyclic ring system. Studies on the thermal guanidine metathesis (TGM) reaction have shown that steric factors and the nature of N-substituents can significantly influence both the reaction kinetics and the equilibrium position. rsc.orgwwu.edu While not a cyclization, this highlights the importance of substituent effects on guanidine reactivity.

A hypothetical cyclization pathway for this compound is presented below, although it must be emphasized that this is a theoretical reaction based on the known reactivity of similar compounds.

| Reactant | Potential Product | Reaction Type |

| This compound | Substituted Imidazole Derivative | Intramolecular Cyclization |

Further experimental investigation is required to determine the precise kinetic parameters and thermodynamic favorability of the transformations involving this compound.

Molecular Interactions and Biochemical Research Applications

Investigation of Protein-Ligand Binding and Enzyme Modulation

The guanidino group is a common motif in enzyme inhibitors, particularly for those targeting enzymes that process arginine. The structural features of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine suggest it may interact with enzymes such as Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1).

Interaction with Specific Enzyme Active Sites (e.g., Dimethylarginine Dimethylaminohydrolase-1)

Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis through its metabolism of endogenous nitric oxide synthase (NOS) inhibitors, namely asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA). frontiersin.org The inhibition of DDAH-1 is a therapeutic strategy for diseases associated with excessive NO production. nih.gov The active site of DDAH-1 is a negatively charged cleft within a propeller-like fold, which accommodates the positively charged guanidino group of its substrates. nih.govnih.gov

While direct studies on this compound are not extensively available in the reviewed literature, the structure-activity relationships of known DDAH-1 inhibitors provide insights into its potential interactions. The aminobutyl portion of the molecule mimics the arginine backbone, allowing it to fit into the active site. The guanidino group is crucial for binding and is expected to form key hydrogen bonds and salt bridges with conserved residues in the DDAH-1 active site, such as aspartate residues. nih.gov The prop-2-ynyl group, an unsaturated and relatively small hydrophobic moiety, would be positioned in a manner dictated by the rest of the molecule's interaction with the active site, potentially interacting with hydrophobic pockets within the enzyme.

Kinetics of Enzyme Inhibition/Activation by Guanidine (B92328) Analogues

The kinetics of enzyme inhibition by guanidine analogues targeting DDAH-1 are typically competitive, with the inhibitor vying with the endogenous substrates (ADMA and L-NMMA) for binding to the active site. frontiersin.org The inhibitory activity of such compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). For instance, a known DDAH-1 inhibitor, ZST316, which is an arginine analogue, exhibits an IC₅₀ of 3 µM and a Kᵢ of 1 µM. nih.gov Another compound, ZST152, has an IC₅₀ of 18 µM and a Kᵢ of 7 µM. nih.gov

The inhibitory potential of this compound would depend on its binding affinity for the DDAH-1 active site. The presence of the propargyl group could influence this affinity. Studies on other DDAH inhibitors have shown that modifications to the substituent on the guanidino group can significantly alter inhibitory potency. For example, N-monosubstituted L-arginine analogues with varying side chains have demonstrated a range of activities against DDAH-1. mdpi.com

Table 1: Inhibitory Parameters of Selected DDAH-1 Inhibitors

| Compound | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|

| ZST316 | 3 | 1 |

| ZST152 | 18 | 7 |

This table presents data for known DDAH-1 inhibitors to provide context for the potential activity of guanidine analogues. Data for ZST316 and ZST152 from nih.gov.

Structural Elucidation of Compound-Target Complexes (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique for elucidating the binding mode of inhibitors to their target enzymes. Crystal structures of DDAH-1 in complex with substrates and inhibitors have revealed the key interactions necessary for binding and catalysis. nih.govnih.gov These studies show that the guanidino group of ligands binds in a highly conserved pocket, while the rest of the molecule's conformation determines its specificity and affinity. nih.gov

A crystal structure of this compound bound to DDAH-1 would provide definitive evidence of its binding mode. It would reveal the precise orientation of the propargyl group and its interactions with the enzyme, which could be with hydrophobic residues or could potentially form other types of interactions due to the alkyne's electron density. Such structural information is invaluable for the rational design of more potent and selective DDAH-1 inhibitors. nih.gov

Receptor Interaction Studies

The aminobutylguanidine scaffold, also known as agmatine (B1664431), is an endogenous neuromodulator that interacts with several receptor systems in the central nervous system, most notably the N-methyl-D-aspartate (NMDA) receptor complex.

Modulation of Neurotransmitter Receptors (e.g., NMDA Receptor Complex by Polyamines)

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a crucial role in synaptic plasticity, learning, and memory. nii.ac.jp Its overactivation can lead to excitotoxicity and is implicated in various neurological disorders. The aminobutylguanidine structure, found in the endogenous compound agmatine, has been shown to be a modulator of NMDA receptor function. nih.gov

Research on agmatine demonstrates that it acts as a non-competitive antagonist of the NMDA receptor. nih.govresearchgate.net It produces a voltage- and concentration-dependent block of NMDA receptor channels, suggesting an interaction with a site within the channel pore. nih.gov This blockade is selective for NMDA receptors, as agmatine has little effect on other glutamate receptors like AMPA and kainate receptors. nih.gov The guanidine group of agmatine is the active moiety responsible for this channel-blocking activity. nih.gov Furthermore, studies have indicated that agmatine preferentially antagonizes NMDA receptors containing the GluN2B subunit. nih.govnih.gov This subunit selectivity is significant as it may underlie the compound's ability to inhibit chronic pain without the motor side effects associated with global NMDA receptor antagonists. nih.gov

Given that this compound shares the core aminobutylguanidine structure with agmatine, it is plausible that it would also exhibit modulatory effects on the NMDA receptor. The addition of the prop-2-ynyl group could potentially alter its affinity, selectivity, and kinetic properties at the receptor.

Table 2: Effects of Agmatine (1-(4-Aminobutyl)guanidine) on NMDA Receptor Subunits

| NMDA Receptor Subunit | Effect of Agmatine | Reference |

|---|---|---|

| GluN2B-containing | Preferential antagonism | nih.govnih.gov |

This table summarizes the observed effects of the parent compound, agmatine, on NMDA receptors.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site for the endogenous ligand). reddit.com This mode of action allows for a more nuanced regulation of receptor activity. The interaction of agmatine with the NMDA receptor displays characteristics of allosteric modulation. It binds within the ion channel pore, a site distinct from the glutamate and glycine (B1666218) binding sites, to exert its inhibitory effect. nih.gov

The polyamine binding site on the NMDA receptor is a known allosteric site. However, studies have shown that agmatine's binding site is different from that of the polyamine spermine, which potentiates NMDA currents. nih.gov This suggests that there are multiple allosteric sites within the NMDA receptor complex that can be targeted by guanidine-containing compounds. The prop-2-ynyl substituent on this compound could influence its interaction with such allosteric sites, potentially leading to a unique pharmacological profile compared to agmatine.

Applications as Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. The dual functionality of this compound makes it a promising candidate for various probing applications.

The terminal alkyne (propynyl group) on this compound is a key feature for its use in bioorthogonal chemistry. These reactions occur in biological environments without interfering with native biochemical processes. The most prominent examples are the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

In CuAAC , the terminal alkyne of the guanidine probe reacts with an azide-functionalized molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or another biomolecule) in the presence of a copper(I) catalyst to form a stable triazole linkage. organic-chemistry.orgglenresearch.comnih.gov This reaction is highly efficient and specific. idtdna.com However, the cytotoxicity of copper has limited its direct application in living organisms, though the use of copper-chelating ligands can mitigate this issue. glenresearch.comnih.gov

SPAAC , on the other hand, is a copper-free click chemistry reaction. nih.gov It utilizes a strained cyclooctyne (B158145) derivative that reacts readily with an azide-functionalized partner. nih.govresearchgate.net The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic metal catalyst and making it highly suitable for in vivo applications. researchgate.netsigmaaldrich.com The propynyl (B12738560) group of this compound can react with an azide-modified reporter molecule in either of these "click" chemistry paradigms, allowing for the covalent attachment of a detectable tag.

| Feature | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Reactants | Terminal Alkyne + Azide (B81097) | Strained Cyclooctyne + Azide |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reaction Speed | Generally very fast | Can be slower than CuAAC, but newer cyclooctynes are very fast acs.org |

| Biocompatibility | Limited in living cells due to copper toxicity nih.gov | High, suitable for in vivo applications researchgate.net |

| Byproducts | Minimal | None (only the triazole product) |

The guanidinium (B1211019) group is known to participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, with biological targets such as enzymes and receptors. nih.govnih.gov Derivatives of guanidine have been investigated for their interactions with a wide range of proteins. nih.gov

In an in vitro setting, this compound could be used to identify and characterize binding partners. For instance, the compound could be incubated with cell lysates or purified proteins. After allowing for binding, the propynyl group can be "clicked" to a reporter tag (like biotin) for subsequent affinity purification and identification of the interacting proteins by mass spectrometry.

For in vivo studies in animal models, the ability to use bioorthogonal reactions is particularly powerful. nih.govresearchgate.net The probe could be administered to an animal, where it would interact with its biological targets. nih.gov Subsequently, an azide-modified imaging agent (e.g., a near-infrared fluorophore) could be administered. nih.gov The in vivo click reaction between the probe and the imaging agent would allow for the visualization of the probe's localization and, by extension, its targets within the animal. nih.govharvard.edu This approach has been successfully used to image various biological processes in living animals, including in mouse models. nih.govnih.gov

Understanding the metabolic fate and distribution of a compound is crucial for its development as a research tool or therapeutic agent. Isotopic labeling is a powerful technique for such studies. nih.govnih.govyoutube.com By replacing one or more atoms in a molecule with their stable heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H), the molecule can be tracked and distinguished from its endogenous counterparts using mass spectrometry or NMR spectroscopy. nih.govyoutube.comyoutube.com

For this compound, isotopic analogues could be synthesized to trace its metabolic pathways and determine its biodistribution in vitro and in vivo. nih.govyoutube.com For example, ¹³C or ¹⁵N atoms could be incorporated into the guanidinium group or the aminobutyl chain. Following administration to cell cultures or animal models, tissues and fluids can be analyzed to identify the parent compound and its metabolites, providing a detailed map of its metabolic conversion and distribution throughout the organism. researchgate.net This approach is analogous to studies performed with labeled agmatine to understand its pharmacokinetics and biodistribution.

Interaction with Nucleic Acids and Analogues

The positively charged guanidinium group has a well-documented ability to interact with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. researchgate.netnih.gov This interaction is a key feature of many DNA-binding proteins and small molecules.

The guanidinium cation can form strong hydrogen bonds and electrostatic interactions with the phosphate groups and the nucleobases of DNA and RNA. researchgate.netnih.gov Theoretical studies have shown that guanidinium can interact with all nucleobases through both hydrogen bonding and cation-π interactions. nih.gov Guanidine-based compounds are known to be effective DNA minor groove binders. nih.govmdpi.com Therefore, it is plausible that this compound could bind to DNA and RNA structures. The aminobutyl linker provides flexibility, allowing the guanidinium head to position itself favorably for interaction with the nucleic acid. The propynyl tail could then be used as a handle for further analysis, for example, to crosslink the molecule to the nucleic acid upon binding or to attach a reporter group to visualize the binding sites.

| Interaction Type | Description | Relevant Moieties on Nucleic Acids |

| Hydrogen Bonding | Formation of hydrogen bonds between the N-H donors of the guanidinium group and acceptor atoms on the nucleic acid. nih.gov | Phosphate oxygen atoms, N and O atoms on nucleobases. researchgate.net |

| Electrostatic Interaction | Attraction between the positively charged guanidinium group and the negatively charged phosphate backbone. nih.gov | Phosphate groups. |

| Cation-π Interaction | Interaction between the guanidinium cation and the aromatic rings of the nucleobases. nih.gov | Purine and pyrimidine (B1678525) bases. |

The properties of oligonucleotides, such as their stability against nucleases and their cellular uptake, can be improved by chemical modifications. lumiprobe.commdpi.com Incorporating guanidine-containing linkages into the oligonucleotide backbone is one such strategy. genelink.comnih.gov These modifications can neutralize the negative charge of the phosphate backbone, which can enhance cellular permeability and resistance to degradation by enzymes. lumiprobe.com

The compound this compound, or similar structures, could be used to create modified oligonucleotides. For example, it could be attached to the terminus of an oligonucleotide sequence. The guanidinium part would contribute to the binding affinity and stability, while the terminal alkyne provides a site for "clicking" on other functionalities, such as fluorescent dyes, quenching molecules, or delivery agents, post-synthesis. idtdna.comlumiprobe.comlumiprobe.com This allows for the modular construction of complex oligonucleotide probes for a wide range of applications in diagnostics and molecular biology. nih.gov The ability to attach various molecules to an oligonucleotide via a stable triazole linkage is a significant advantage of this approach. genelink.comlumiprobe.com

Structure Activity Relationship Sar and Computational Studies

Design Principles for Guanidine-Based Compounds

The guanidinium (B1211019) group is a key functional group in medicinal chemistry and molecular recognition, largely due to its unique structural and electronic properties. nyu.edunih.gov It is found in various natural products and has been incorporated into numerous drug designs. nyu.edunih.govresearchgate.netsci-hub.se The design of guanidine-based compounds is centered on several core principles:

High Basicity and Protonation: The guanidine (B92328) group is one of the strongest organic bases, with a typical pKa of the conjugate acid around 13.5. sci-hub.se This ensures it is protonated and positively charged over a wide physiological pH range. rsc.org This positive charge is crucial for electrostatic interactions with negatively charged biological targets like carboxylate or phosphate (B84403) groups found in amino acid side chains (e.g., Aspartate, Glutamate) or nucleic acids. nih.govrsc.orgnih.gov

Charge Delocalization and Planarity: Upon protonation, the positive charge of the guanidinium ion is delocalized across the three nitrogen atoms due to resonance, a phenomenon sometimes referred to as "Y-aromaticity". sci-hub.se This delocalization, combined with its planar, Y-shaped geometry, allows the guanidinium group to act as a versatile multi-dentate hydrogen bond donor, capable of forming strong, specific hydrogen bonds with complementary acceptor groups on a receptor. rsc.orgnih.gov

Molecular Recognition: The ability to form multiple hydrogen bonds and strong electrostatic interactions makes the guanidinium group an excellent mimic for the side chain of arginine. nih.govresearchgate.net This allows guanidine-containing compounds to bind to arginine recognition sites in proteins and enzymes, playing a critical role in stabilizing complexes with proteins, nucleic acids, and other biomolecules. nih.govnih.gov

Structural Scaffolding: The guanidine core can be substituted with various groups to modulate properties like lipophilicity, size, and conformational flexibility. In 1-(4-aminobutyl)-3-(prop-2-ynyl)guanidine, the flexible 4-aminobutyl chain and the more rigid prop-2-ynyl group provide distinct vectors for exploring the binding pocket of a target, allowing for fine-tuning of the compound's specificity and affinity. The terminal amino group on the butyl chain offers an additional site for potential interactions or further functionalization.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the structural properties of compounds with their biological activities. longdom.orgdrugdesign.org This approach is invaluable for understanding the SAR of a series of compounds and for designing new, more potent analogues. longdom.org

To build a QSAR model, the structure of each compound is characterized by a set of numerical values known as molecular descriptors. drugdesign.orgucsb.edu These descriptors quantify various aspects of the molecule's physicochemical properties. For guanidine analogues, several types of descriptors are typically important: nih.govresearchgate.netslideshare.net

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include ionization potential, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment. ucsb.edu For guanidines, electronic parameters are often correlated with cytotoxicity and the ability to form electrostatic interactions. nih.gov

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Molar refractivity (MR), for instance, can be an important descriptor for guanidine derivatives, reflecting the volume of the molecule and its potential for van der Waals interactions. researchgate.net Other descriptors include molecular weight and connectivity indices. ucsb.edu

The correlation of these descriptors with biological activity is established using statistical methods, providing insights into which properties are key for the desired effect.

Table 1: Examples of Molecular Descriptors and Their Potential Influence on the Biological Activity of Guanidine Analogues

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

| Electronic | Ionization Potential | Relates to the ease of removing an electron; can influence reactivity and interaction with electron-deficient sites. ucsb.edu |

| HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities, crucial for charge-transfer interactions. ucsb.edu | |

| Lipophilicity | logP (Octanol/Water) | Affects membrane transport and hydrophobic interactions with the target protein. nih.gov |

| Steric/Topological | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding site fit and dispersion forces. researchgate.net |

| Molecular Weight | A basic descriptor of molecular size. |

Once a correlation between molecular descriptors and biological activity is established for a set of known compounds (a "training set"), a QSAR model can be built. nih.gov These models, often developed using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For a series of analogues based on the this compound scaffold, a predictive QSAR model could guide the optimization process. bio-hpc.eu For example, a model might indicate that increasing lipophilicity in one part of the molecule while maintaining a specific electronic character in another would enhance activity. researchgate.net The robustness and predictive power of a QSAR model are assessed through rigorous validation, often by using an external "test set" of compounds that were not used to build the model. nih.govmdpi.com This ensures the model can generalize to new chemical structures. nih.gov

Table 2: Hypothetical QSAR Data for a Series of Guanidine Analogues

This table is for illustrative purposes to demonstrate the principle of QSAR modeling.

| Compound | R1 Group | logP (Descriptor 1) | Molar Refractivity (Descriptor 2) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| Analogue 1 | -CH₃ | 1.2 | 45.3 | 10.5 | 10.2 |

| Analogue 2 | -CH₂CH₃ | 1.7 | 50.0 | 8.2 | 8.5 |

| Target Compound | -CH₂C≡CH | 1.5 | 48.1 | 9.1 | 9.3 |

| Analogue 3 | -C₆H₅ | 3.1 | 65.2 | 2.5 | 2.8 |

| Analogue 4 | -Cl | 1.9 | 46.1 | 7.6 | 7.5 |

In Silico Approaches for Molecular Docking and Dynamics Simulations

In silico methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how a ligand like this compound might interact with its biological target at an atomic level. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org For guanidine-containing compounds, docking studies can reveal key interactions:

Ionic and Hydrogen Bonds: The protonated guanidinium group is predicted to form strong ionic bonds (salt bridges) and a network of hydrogen bonds with negatively charged or polar amino acid residues such as Aspartate (Asp), Glutamate (B1630785) (Glu), or Tyrosine (Tyr), as well as with the phosphate backbone of nucleic acids. nih.govmdpi.com

Hydrophobic Interactions: The butyl and propynyl (B12738560) chains of the target compound can form van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket. researchgate.net

π-Interactions: The alkyne moiety of the prop-2-ynyl group can potentially participate in π-π stacking or π-cation interactions with aromatic residues in the receptor.

Docking programs calculate a score that estimates the binding affinity, helping to rank different analogues and prioritize them for synthesis. frontiersin.org These studies provide a static picture of the ligand-receptor interaction. nih.gov

Table 3: Predicted Binding Interactions for a Guanidinium Ligand in a Hypothetical Receptor Site

| Ligand Functional Group | Potential Interacting Residue(s) | Type of Interaction |

| Guanidinium Group | Aspartate, Glutamate | Ionic Bond (Salt Bridge), Hydrogen Bond |

| Guanidinium Group | Tyrosine, Asparagine, Main-chain Carbonyls | Hydrogen Bond |

| Aminobutyl Chain | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

| Propynyl Group | Phenylalanine, Tryptophan | π-π Stacking / Hydrophobic Interaction |

| Terminal Amino Group | Serine, Threonine, Aspartate | Hydrogen Bond, Ionic Bond |

While docking provides a static snapshot, molecules are dynamic entities. This compound possesses significant conformational flexibility due to the rotatable bonds in its 4-aminobutyl side chain. Conformational analysis aims to identify the low-energy, biologically relevant shapes the molecule can adopt. researchgate.net

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the ligand, both free in solution and when bound to its receptor. nih.govoup.comuni-konstanz.deuni-konstanz.deoup.com An MD simulation tracks the movements of atoms over time, providing insights into: nih.gov

The range of conformations accessible to the flexible butyl chain.

The stability of the predicted binding mode from docking.

The role of solvent molecules in mediating ligand-receptor interactions.

Conformational changes in the protein upon ligand binding. nih.gov

Understanding the conformational preferences of this compound is crucial, as the molecule must adopt a specific conformation to fit optimally into its binding site. The interplay between the flexible aminobutyl chain and the more rigid propynyl substituent likely plays a key role in defining its interaction profile with a biological target.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is the cornerstone for the molecular-level investigation of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine, providing unambiguous structural evidence and insights into its electronic and conformational properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum is expected to show distinct signals for the aminobutyl chain, the propargyl group, and the exchangeable protons on the amine and guanidine (B92328) functions. The acetylenic proton (≡C-H) would appear as a characteristic triplet at a relatively low field due to coupling with the methylene (B1212753) protons of the propargyl group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the distinctive alkyne carbons and the guanidinium (B1211019) carbon at a significantly downfield shift.

While specific experimental data for this compound is not publicly documented, the expected NMR assignments can be predicted based on established chemical shift values for analogous functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and pH.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂N-CH₂ - | ~2.9 - 3.1 (t) | ~38 - 40 |

| -CH₂ -CH₂-NH- | ~1.6 - 1.8 (p) | ~25 - 27 |

| -CH₂-CH₂ -NH- | ~1.6 - 1.8 (p) | ~25 - 27 |

| -CH₂ -NH-C(=NH)NH- | ~3.2 - 3.4 (t) | ~40 - 42 |

| -C(=NH)NH-CH₂ - | ~4.0 - 4.2 (d) | ~30 - 32 |

| -C≡CH | ~2.4 - 2.6 (t) | ~72 - 75 |

| -C ≡CH | N/A | ~80 - 83 |

| -NH-C (=NH)NH- | N/A | ~157 - 159 |

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) for polar molecules like this guanidine derivative, provides a highly accurate mass measurement, which is used to confirm the molecular formula. The compound would be detected as its protonated form, [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint, revealing cleavage at the weaker bonds within the butyl chain or loss of small neutral molecules. In a research context, MS-based techniques like affinity purification-mass spectrometry (AP-MS) could be employed to identify proteins that interact with this molecule, leveraging its unique structure to capture binding partners from a cell lysate. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₈H₁₆N₄ | Confirmed by HRMS |

| Molecular Weight | 168.24 g/mol | Average molecular weight |

| Monoisotopic Mass | 168.1375 Da | Exact mass used in HRMS |

| [M+H]⁺ Ion (HRMS) | 169.1448 m/z | The expected ion observed in positive mode ESI-HRMS. |

| Potential Fragments | Various | Fragments from cleavage of the butyl chain or propargyl group. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective and rapid method for identifying the presence of key functional groups. For this compound, IR spectroscopy would provide clear evidence for its defining structural features. mdpi.com The sharp, weak absorption of the terminal alkyne C≡C bond and the strong, sharp peak of the ≡C-H bond are particularly diagnostic. Additionally, the broad N-H stretching bands from the amine and guanidine groups, and the strong C=N stretch of the guanidinium core, would be prominent. mdpi.com

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H | 3250 - 3350 | Strong, Sharp |

| Alkyne | C≡C | 2100 - 2150 | Weak, Sharp |

| Amine / Guanidine | N-H | 3100 - 3500 | Medium-Strong, Broad |

| Guanidinium | C=N | 1640 - 1680 | Strong |

| Alkane | C-H | 2850 - 3000 | Medium-Strong |

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatography is essential for both the purification of this compound after its synthesis and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net Given the polar and basic nature of the compound due to its amine and guanidine functionalities, a reversed-phase HPLC method would be most suitable.

A C18 stationary phase column would typically be used, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and prevent interaction with the silica (B1680970) support, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to protonate the basic groups. Purity is assessed by integrating the area of the product peak, typically detected by UV absorbance at a low wavelength (~210 nm) or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). nih.gov

Advanced Imaging Techniques in Chemical Biology Research (e.g., Fluorescence, PET with labeled analogues)

The incorporation of a prop-2-ynyl (propargyl) group into the agmatine (B1664431) scaffold transforms it into a powerful tool for chemical biology research. This terminal alkyne is a bioorthogonal functional group, meaning it is chemically inert in biological systems but can be made to react selectively with a partner functional group—an azide (B81097)—through a reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deorganic-chemistry.org

This capability allows for the specific labeling of this compound for advanced imaging applications. For fluorescence microscopy, the compound can be introduced to cells or tissues, followed by the addition of a fluorophore-azide conjugate (e.g., Alexa Fluor 488 azide). The CuAAC reaction will covalently attach the bright fluorescent dye to the molecule, enabling researchers to visualize its subcellular localization and track its movement in real-time. This method is widely used to study the distribution and targets of small molecules. nih.govjenabioscience.com

For in vivo imaging, such as Positron Emission Tomography (PET), the alkyne handle can be "clicked" to a chelator-azide molecule, which can then sequester a positron-emitting radionuclide like copper-64 (⁶⁴Cu) or gallium-68 (B1239309) (⁶⁸Ga). The resulting radiolabeled analogue allows for non-invasive imaging of the compound's biodistribution throughout a living organism, a technique with applications in drug development and diagnostics. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Guanidine-Based Research Tools

The unique structure of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine makes it an ideal candidate for the development of sophisticated research tools. The terminal alkyne of the propargyl group can be readily functionalized through click chemistry, allowing for its conjugation to a variety of reporter molecules. rsc.org

This could lead to the creation of:

Chemical Probes: By attaching fluorescent dyes or biotin (B1667282) tags, this compound could be transformed into a chemical probe to visualize and identify its binding partners within cells. rsc.org The guanidine (B92328) portion would drive the interaction with specific biological targets, while the "clicked" reporter would enable detection and isolation of these targets.

Activity-Based Probes (ABPs): If the compound exhibits inhibitory activity against a particular enzyme, it could be developed into an ABP. These probes form a covalent bond with the active site of their target enzyme, providing a powerful tool for enzyme profiling and inhibitor screening.

Photoaffinity Labels: Incorporation of a photoreactive group would allow for photoaffinity labeling, a technique used to covalently link a probe to its target upon light activation, thereby facilitating target identification.

The synthesis of such research tools would likely involve a multi-step process, starting with the synthesis of the core this compound structure, followed by the click reaction with an azide-modified reporter molecule. researchgate.net

Exploration of Undiscovered Molecular Targets

The guanidine moiety is a known pharmacophore that interacts with a wide range of biological targets. jocpr.comnih.gov Guanidine-containing compounds have been shown to target various enzymes, G-protein coupled receptors (GPCRs), and ion channels. jocpr.comnih.gov For instance, derivatives of guanidine have been identified as antagonists for histamine (B1213489) H3 receptors and muscarinic M2/M4 receptors. nih.gov Furthermore, some guanidine derivatives have been found to interact with DNA. acs.org

Given this precedent, future research on this compound should focus on identifying its specific molecular targets. A systematic screening approach against a panel of known guanidine-binding proteins would be a logical starting point. The propargyl group could be exploited for target identification through techniques like affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates.

The potential for this compound to interact with previously unknown or "undruggable" targets is also an exciting prospect. Its unique combination of a flexible aminobutyl chain and a rigid propargyl group may confer novel binding properties, allowing it to interact with targets that are not recognized by other guanidine derivatives.

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of the biological functions and potential therapeutic applications of this compound, its integration with modern high-throughput screening (HTS) and "omics" technologies is crucial.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay. bmglabtech.comnuvisan.com Libraries of compounds similar to this compound could be synthesized and screened to identify "hit" compounds with desired biological activities. mdpi.com The development of miniaturized and automated assays is key to the success of HTS campaigns. bmglabtech.com

Omics Technologies:

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a particular stimulus. frontlinegenomics.comnih.govresearchgate.net These technologies can be powerfully applied to elucidate the mechanism of action of this compound.

For example, treating cells with this compound and then analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics) could reveal the cellular pathways and processes that are affected. Metabolomics could identify changes in the levels of small molecule metabolites, providing further insights into the compound's metabolic effects. The integration of these different omics datasets can provide a comprehensive understanding of the compound's biological impact. unimi.it

Advanced Computational Design of Next-Generation Analogues

Computational modeling and in silico design are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds with improved activity and selectivity. nih.govnih.govmdpi.com

For this compound, computational approaches can be used to:

Predict Physicochemical Properties: Programs can estimate properties such as pKa, solubility, and lipophilicity, which are crucial for drug development. acs.org

Perform Molecular Docking: If a molecular target is identified, docking simulations can predict the binding mode and affinity of the compound to its target. nih.govnih.gov This information can guide the design of new analogues with enhanced binding.

Elucidate Structure-Activity Relationships (SAR): By systematically modifying the structure of the compound in silico and predicting the effect on its activity, computational methods can help to establish SARs. mdpi.com This knowledge is vital for optimizing the lead compound.

Design Novel Analogues: Based on the understanding of the binding site and SAR, computational tools can be used to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This can involve modifying the aminobutyl linker, the guanidine headgroup, or the propargyl tail.

The table below summarizes the key research avenues and the corresponding methodologies that could be employed to investigate this compound.

| Research Avenue | Methodologies | Potential Outcomes |

| Development of Research Tools | Synthesis, Click Chemistry, Fluorescence Microscopy | Chemical probes for target identification and visualization. |

| Exploration of Molecular Targets | Affinity Chromatography, Proteomics, Biochemical Assays | Identification of novel binding partners and biological pathways. |

| High-Throughput Screening | Automated Assay Platforms, Compound Library Screening | Discovery of hit compounds with desired biological activities. |

| Integration with Omics | Transcriptomics, Proteomics, Metabolomics | Elucidation of the compound's mechanism of action. |

| Computational Design | Molecular Modeling, Docking, SAR Studies | Design of next-generation analogues with improved properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.